molecular formula C12H17NO B1468739 1-(3-Phenylpropyl)azetidin-3-ol CAS No. 1344358-66-2

1-(3-Phenylpropyl)azetidin-3-ol

カタログ番号: B1468739
CAS番号: 1344358-66-2
分子量: 191.27 g/mol
InChIキー: WMDRTYAXCXNWAP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-Phenylpropyl)azetidin-3-ol is a chemical compound featuring an azetidine ring, a four-membered saturated heterocycle, which is substituted with a 3-phenylpropyl group at the nitrogen atom and a hydroxyl group at the 3-position. Azetidines are recognized as immensely reactive scaffolds in synthetic and medicinal chemistry due to their strained ring structure, which makes them excellent candidates for ring-opening and expansion reactions to create more complex molecules . The azetidine ring is a key component in various synthetic applications, including its use as a ligand in catalytic processes and as a building block for nitrogen-containing compounds . Compounds containing the azetidine motif are of significant interest in pharmaceutical research and drug discovery. The azetidine ring is often explored as a constrained amine or amino acid surrogate in peptidomimetics, which can lead to enhanced biological activity and metabolic stability . Furthermore, azetidine derivatives are frequently investigated in the development of ligands for central nervous system (CNS) targets, as the ring system can contribute to favorable physicochemical properties for blood-brain barrier penetration . The specific substitution pattern of this compound, with its aromatic phenylpropyl chain and polar hydroxyl group, makes it a versatile intermediate for constructing diverse molecular architectures. This compound is intended for use in laboratory research and chemical synthesis. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

特性

CAS番号

1344358-66-2

分子式

C12H17NO

分子量

191.27 g/mol

IUPAC名

1-(3-phenylpropyl)azetidin-3-ol

InChI

InChI=1S/C12H17NO/c14-12-9-13(10-12)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12,14H,4,7-10H2

InChIキー

WMDRTYAXCXNWAP-UHFFFAOYSA-N

SMILES

C1C(CN1CCCC2=CC=CC=C2)O

正規SMILES

C1C(CN1CCCC2=CC=CC=C2)O

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Biological Activity Therapeutic Area References
1-(3-Phenylpropyl)azetidin-3-ol Azetidine 3-hydroxyl, 3-phenylpropyl Neuroprotectant CNS/PNS disorders
KAB-18 Piperidine Biphenyl-carboxylate, 3-phenylpropyl nAChR antagonist, cytotoxic Cancer, nAChR modulation
SA-4503 Piperazine 3-phenylpropyl, dimethoxyphenethyl Sigma-1 receptor agonist Neuropsychiatric disorders
Enalapril maleate Proline 3-phenylpropyl, ethoxycarbonyl ACE inhibitor Hypertension
H3-receptor antagonists Variable 3-phenylpropyl derivatives H3-receptor antagonism Allergy, inflammation
Urea derivative (Product 14) Azetidine 3-phenylpropyl, 4-methoxyphenyl urea Polymer-drug conjugate candidate Drug delivery systems
Trifluoromethyl azetidines Azetidine Trifluoromethyl, aminoethyl Undisclosed (supplier listings) Research chemicals

Key Comparative Insights

Core Heterocycle and Pharmacological Targets
  • Azetidine vs. Piperidine (KAB-18):
    The smaller azetidine ring in this compound confers distinct conformational rigidity compared to the six-membered piperidine in KAB-18. This structural difference likely impacts receptor binding: KAB-18 exhibits potent nicotinic acetylcholine receptor (nAChR) antagonism and cytotoxicity in colon cancer cells , whereas the azetidine derivative targets neuroprotection via undisclosed mechanisms, possibly involving sigma or NMDA receptors .

  • Azetidine vs. Piperazine (SA-4503):
    SA-4503, a piperazine derivative with a 3-phenylpropyl chain, acts as a sigma-1 receptor agonist, highlighting the role of the core heterocycle in receptor selectivity. The azetidine derivative’s neuroprotective effects may overlap with sigma-1 modulation but lack direct evidence .

  • Azetidine vs. Proline (Enalapril): Enalapril, an ACE inhibitor, incorporates a proline moiety with a 3-phenylpropyl group.
Substituent Effects on Bioactivity
  • 3-Phenylpropyl Chain:
    This substituent is a common pharmacophore in diverse compounds. In H3-receptor antagonists, it enhances selectivity and potency , while in SA-4503, it contributes to sigma-1 receptor binding . Its role in this compound remains unclear but may involve lipid membrane interaction or hydrophobic receptor pockets.

  • Hydroxyl Group: The 3-hydroxyl group in the azetidine derivative improves solubility, a critical factor for CNS drug bioavailability. Trifluoromethyl analogues (e.g., 1-(2-aminoethyl)-3-(trifluoromethyl)azetidin-3-ol) replace hydroxyl with lipophilic groups, likely altering blood-brain barrier penetration .

準備方法

Synthetic Routes Overview

Two principal synthetic strategies emerge from the literature for preparing 1-(3-Phenylpropyl)azetidin-3-ol and closely related analogs:

Azetidine Ring Formation by Nucleophilic Ring Opening

A notable method involves the nucleophilic ring opening of N-sulfonylazetidines catalyzed by Lewis acids, leading to 3-substituted azetidines including this compound derivatives.

  • Mechanism : The azetidine ring is activated by a Lewis acid catalyst (e.g., Cu(OTf)2 or Yb(OTf)3), facilitating an SN2-type ring opening at the benzylic C2 position. The nucleophile, such as an aryl or heteroaryl compound, attacks to form the substituted azetidine.

  • Reaction Conditions : Typically conducted in dichloromethane at room temperature under nitrogen atmosphere, with catalyst loadings around 5–10 mol%. Reaction times range from 4 to 24 hours depending on substrates.

  • Yields and Selectivity : Yields up to 95% have been reported for similar 3,3-disubstituted propylamine derivatives. The reaction proceeds regioselectively, generating single regioisomers.

Parameter Typical Conditions Outcome
Catalyst Cu(OTf)2 or Yb(OTf)3 (5–10 mol%) High regioselectivity, single isomer
Solvent Dichloromethane (DCM) Good solubility and reaction control
Temperature Room temperature (~25 °C) Mild conditions, preserving sensitive groups
Reaction Time 4–24 hours Complete conversion monitored by TLC
Yield Up to 95% High isolated yields

Asymmetric Synthesis Using (S)-tert-Butanesulfinamide Intermediates

Another advanced approach involves the condensation of a phenylpropanone derivative with (S)-tert-butanesulfinamide to form sulfinylimine intermediates, followed by diastereoselective reduction and further transformations to yield chiral amino alcohols structurally related to this compound.

  • Key Steps :

    • Imine Formation : 3-(naphthalen-1-yloxy)-1-phenylpropan-1-one is condensed with (S)-tert-butanesulfinamide in the presence of Ti(OEt)4 to form sulfinylimine intermediates in ~78% yield.

    • Diastereoselective Reduction : The sulfinylimine undergoes reduction using borane-tetrahydrofuran complex (BH3/THF) at low temperatures (-5 to 0 °C), yielding the corresponding sulfinamide with high diastereoselectivity.

    • Deprotection and Isolation : Acidic hydrolysis with HCl/EtOH liberates the chiral amine-alcohol product, which can be purified by crystallization or chromatography.

  • Advantages : This method provides stereoselective access to chiral amino alcohols with control over enantiomeric purity, essential for pharmaceutical applications.

Step Reagents/Conditions Yield (%) Notes
Imine Formation (S)-tert-butanesulfinamide, Ti(OEt)4, THF, reflux 8 h 78 Key building block condensation
Diastereoselective Reduction BH3/THF, −5 to 0 °C, 1.5 h High Critical for stereoselectivity
Acidic Hydrolysis 28% HCl/EtOH, rt, 1 h 90 Removes sulfinyl protecting group

Reduction of Nitro Precursors and Reductive Amination

In related synthetic contexts, this compound analogs bearing amino groups are prepared via reduction of nitro precursors or reductive amination:

  • Nitro Reduction : Catalytic hydrogenation of nitro-substituted phenylpropyl alcohols using palladium on carbon under hydrogen atmosphere yields the corresponding amino alcohols.

  • Reductive Amination : Reaction of 3-phenylpropan-1-ol derivatives with nitrobenzaldehydes followed by catalytic hydrogenation produces the target amino alcohols.

These methods are scalable and employed industrially for large-scale production, offering moderate to high yields but require careful control to prevent over-reduction or side reactions.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield Range (%) Stereoselectivity Scale Suitability Notes
Lewis Acid-Catalyzed Ring Opening N-sulfonylazetidine, Cu(OTf)2 or Yb(OTf)3, DCM, rt Up to 95 Regioselective Laboratory scale Mild conditions, single regioisomer
Sulfinamide-Mediated Asymmetric Synthesis (S)-tert-butanesulfinamide, Ti(OEt)4, BH3/THF, HCl/EtOH 70–90 High enantiomeric excess Laboratory to pilot scale Enables chiral control, multi-step
Nitro Reduction Pd/C, H2 gas, solvent (EtOH or MeOH), rt 60–75 Racemic or resolved Industrial scale Requires catalytic hydrogenation setup
Reductive Amination Nitrobenzaldehyde, ammonia, NaCNBH3, Pd/C, H2 65–85 Moderate Industrial scale Two-step process, purification needed

Research Findings and Notes

  • The Lewis acid-catalyzed SN2-type ring opening of azetidines is a versatile and efficient method for preparing this compound derivatives, offering high regioselectivity and yields under mild conditions.

  • The asymmetric synthesis via sulfinamide intermediates provides an excellent route for obtaining enantiomerically enriched compounds, which is crucial for biological activity studies and pharmaceutical development.

  • Catalytic hydrogenation and reductive amination remain practical for industrial-scale production but often lack stereoselectivity unless combined with chiral catalysts or resolution techniques.

  • Optimization of reaction parameters such as temperature, catalyst loading, and solvent choice significantly impacts yield and purity.

Q & A

Q. What are the optimal synthetic routes for 1-(3-Phenylpropyl)azetidin-3-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves azetidine ring formation followed by functionalization with the 3-phenylpropyl group. Key steps include:
  • Ring closure : Use of nucleophilic substitution or cyclization reactions with aziridine precursors under anhydrous conditions .
  • Alkylation : Introduction of the 3-phenylpropyl group via palladium-catalyzed cross-coupling or Grignard reactions, optimized at 60–80°C in THF or DMF .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
  • Critical Factors : Temperature control during alkylation prevents ring-opening side reactions. Catalytic systems (e.g., Pd/Cu) improve regioselectivity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use multi-spectral analysis :
  • NMR : 1H^1H and 13C^{13}C NMR to verify azetidine ring protons (δ 3.5–4.0 ppm) and phenylpropyl substituents (δ 7.2–7.4 ppm for aromatic protons) .
  • IR : Peaks at ~3300 cm1^{-1} (N-H stretch) and ~1600 cm1^{-1} (C-N stretch) confirm the azetidine core .
  • X-ray crystallography : Resolves stereochemistry at the 3-hydroxy position, critical for activity studies .

Q. What physicochemical properties (e.g., solubility, stability) are critical for handling this compound in vitro?

  • Methodological Answer :
  • Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Solubility enhancers (e.g., cyclodextrins) are recommended for biological assays .
  • Stability : Hydrolytically sensitive due to the azetidine ring. Store under inert gas (N2_2) at −20°C in amber vials. Avoid prolonged exposure to acidic/basic conditions .
  • Hygroscopicity : The 3-hydroxy group may absorb moisture; use desiccants during storage .

Advanced Research Questions

Q. How does the 3-phenylpropyl substituent influence the compound’s interaction with biological targets compared to other alkyl/aryl analogs?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The phenylpropyl group enhances lipophilicity (logP ~2.8), improving membrane permeability. Comparative studies with methyl/ethyl analogs show 10-fold higher potency in receptor-binding assays, attributed to π-π stacking with aromatic residues in target proteins .
  • Pharmacophore Modeling : Molecular docking (AutoDock Vina) reveals the phenylpropyl chain occupies hydrophobic pockets in enzymes like dopamine transporters, while the azetidine-OH forms hydrogen bonds .

Q. What mechanistic insights explain the neuroprotective effects observed in preliminary studies?

  • Methodological Answer :
  • Pathway Modulation : In vitro assays (SH-SY5Y cells) suggest inhibition of Bcl-2/Bcl-xL apoptosis regulators, with IC50_{50} values ~50 nM. Western blotting confirms downregulation of caspase-3 activation .
  • Oxidative Stress : Reduces ROS levels by 40% in glutamate-induced neuronal damage models, measured via DCFH-DA fluorescence .
  • Target Identification : Use photoaffinity labeling with a biotinylated analog to isolate binding proteins for LC-MS/MS analysis .

Q. How can researchers resolve contradictions in reported bioactivity data across different cell lines?

  • Methodological Answer :
  • Experimental Design : Standardize cell lines (e.g., HEK293 vs. Neuro2A), culture conditions (e.g., serum-free media), and endpoint assays (MTT vs. ATP luminescence).
  • Data Normalization : Include positive controls (e.g., riluzole for neuroprotection) and normalize to cell viability baselines.
  • Meta-Analysis : Cross-reference with structurally similar azetidines (e.g., 1-(Piperidin-4-yl)azetidin-3-ol) to identify trends in potency discrepancies .

Q. What strategies are effective for synthesizing deuterated or fluorinated analogs for pharmacokinetic studies?

  • Methodological Answer :
  • Deuterium Labeling : Replace the hydroxy proton with deuterium via H/D exchange using D2_2O and acidic catalysts (e.g., CF3_3COOD) .
  • Fluorination : Introduce 18F^{18}F via nucleophilic aromatic substitution (K18F^{18}F/K222 complex) on the phenyl ring for PET imaging .
  • Analytical Validation : Use LC-HRMS to confirm isotopic purity (>98%) and assess metabolic stability in liver microsomes .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。